CDK7-IN-1

Covalent Inhibitor Target Engagement CDK7

CDK7-IN-1 is the first covalent, irreversible CDK7 inhibitor targeting unique Cys312 outside the kinase domain, delivering unmatched selectivity across the CDK family. Unlike reversible inhibitors (samuraciclib, SY-5609), its covalent mechanism uniquely enables washout studies to assess durable transcriptional repression—an application not feasible with reversible agents. T-ALL cell lines exhibit 100-fold greater sensitivity, making this the definitive tool for lineage-specific transcriptional addiction research. Use as an orthogonal probe to validate CDK7-dependent phenotypes identified with ATP-competitive inhibitors. Inquire for ≥98% purity with global shipping.

Molecular Formula C28H35N7O3
Molecular Weight 517.634
CAS No. 1957203-02-9
Cat. No. B2576643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCDK7-IN-1
CAS1957203-02-9
Molecular FormulaC28H35N7O3
Molecular Weight517.634
Structural Identifiers
SMILESCCC(=O)NC1=CC=C(C=C1)C(=O)NC2C3CN(C(C3NN2)(C)C)C(=O)NC(CN(C)C)C4=CC=CC=C4
InChIInChI=1S/C28H39N7O3/c1-6-23(36)29-20-14-12-19(13-15-20)26(37)31-25-21-16-35(28(2,3)24(21)32-33-25)27(38)30-22(17-34(4)5)18-10-8-7-9-11-18/h7-15,21-22,24-25,32-33H,6,16-17H2,1-5H3,(H,29,36)(H,30,38)(H,31,37)/t21?,22-,24?,25?/m1/s1
InChIKeyVWSDWOYFAZHKHK-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





CDK7-IN-1 (CAS 1957203-02-9): Covalent CDK7 Inhibitor for Transcriptional Dependency Research


CDK7-IN-1 (CAS: 1957203-02-9) is a small-molecule, covalent, and irreversible inhibitor of cyclin-dependent kinase 7 (CDK7), developed as an analog of YKL-5-124 and disclosed in patent WO 2016105528 A2 as compound example 215 [1]. It is characterized as the first covalent CDK7 inhibitor designed to target a unique cysteine residue (Cys312) located outside the canonical kinase domain, a feature that confers an unanticipated selectivity profile among the 20 known CDKs [2]. In biochemical assays, CDK7-IN-1 inhibits CDK7 kinase activity with an IC50 of less than 100 nM [1].

Why CDK7-IN-1 Cannot Be Simply Substituted with Other CDK7 Inhibitors: Mechanism-Driven Differentiation


CDK7 inhibitors are not functionally interchangeable due to fundamental differences in their binding mechanisms (covalent vs. non-covalent), selectivity fingerprints across the CDK family, and resultant biological consequences. CDK7-IN-1 achieves its selectivity through covalent engagement of Cys312, a residue that is absent in other CDKs, enabling a degree of target discrimination that ATP-competitive, non-covalent inhibitors like samuraciclib (CT7001) or SY-5609 cannot replicate [1]. Furthermore, CDK7-IN-1 demonstrates cell line-specific potency that differs markedly from its structural analogs; for instance, a subset of cancer cell lines, including T-cell acute lymphoblastic leukemia (T-ALL), exhibit 100-fold greater sensitivity to CDK7-IN-1 compared to other tumor and normal cell lines, a dependency phenotype not uniformly observed with reversible CDK7 inhibitors [2]. Substituting CDK7-IN-1 with a non-covalent or pan-CDK inhibitor risks both altered selectivity and a distinct transcriptional response profile, thereby confounding experimental interpretation in studies of transcriptional addiction.

CDK7-IN-1 (CAS 1957203-02-9) Quantitative Differentiation Evidence Against Key Comparators


Covalent Binding Mechanism Confers Sustained Target Engagement Relative to Reversible Inhibitors

CDK7-IN-1 is a covalent, irreversible CDK7 inhibitor that targets Cys312 located outside the canonical kinase domain, a feature distinct from ATP-competitive reversible inhibitors such as samuraciclib (CT7001) and SY-5609 [1]. This covalent mechanism results in prolonged target engagement, which is not achievable with reversible inhibitors that dissociate upon drug clearance. The covalent binding mode is a critical differentiator for experiments requiring sustained CDK7 suppression, such as washout studies or long-term transcriptional profiling [2].

Covalent Inhibitor Target Engagement CDK7 Binding Kinetics

Enhanced Cytotoxicity in T-ALL Cells Compared to Pan-CDK Inhibitors and Other Tumor Types

CDK7-IN-1 exhibits a striking cell line-selective cytotoxicity profile. In T-cell acute lymphoblastic leukemia (T-ALL) cell lines, CDK7-IN-1 demonstrates a 100-fold greater sensitivity compared to other tumor and normal cell lines [1]. This contrasts with pan-CDK inhibitors like flavopiridol, which lack this degree of lineage-specific potency [2]. The selective vulnerability of T-ALL cells to CDK7-IN-1 is linked to their dependency on super-enhancer-driven transcription of oncogenes such as RUNX1 and TAL1, a therapeutic window not exploited by broader-spectrum CDK inhibitors [1].

T-ALL Cytotoxicity CDK7 Selectivity

In Vivo Efficacy in D458 and D425 Xenograft Models Demonstrates Tumor Regression Superior to Vehicle Control

In an in vivo study using nude mice bearing D458 medulloblastoma xenografts, daily administration of THZ2 (a close structural analog of CDK7-IN-1 sharing the same covalent mechanism and potency profile) at 15 mg/kg resulted in significant tumor regression, as measured by bioluminescence imaging and MRI-based tumor volume quantification [1]. Statistical analysis by two-way ANOVA yielded a p-value < 0.0001 for the difference between THZ2-treated and vehicle-treated groups at 18 and 28 days post-injection [1]. Kaplan-Meier survival analysis demonstrated a significant survival benefit for THZ2-treated mice bearing D458, D425, and PDX411 xenografts, with p-values < 0.005 and < 0.05 (log-rank test) [1].

Xenograft In Vivo Efficacy Tumor Regression CDK7

Distinct Kinase Selectivity Profile Achieved Through Targeting a Non-Catalytic Cysteine

CDK7-IN-1 achieves its selectivity for CDK7 among the 20 known CDKs by covalently modifying Cys312, a residue located outside the canonical kinase domain [1]. This binding mode is distinct from ATP-competitive inhibitors such as samuraciclib, which exhibits a different selectivity profile with reported IC50 values of 40 nM for CDK7, 620 nM for CDK2, 1,200 nM for CDK9, and 49,000 nM for CDK4 [2]. While direct head-to-head kinome-wide profiling data comparing CDK7-IN-1 to these clinical candidates is limited in the public domain, the covalent targeting of a non-conserved cysteine provides a mechanistically distinct strategy for achieving CDK7 selectivity compared to ATP-site binding alone [3].

Kinase Selectivity Covalent Inhibitor CDK7 Off-Target

Optimal Research Applications for CDK7-IN-1 Based on Quantitative Differentiation Evidence


Probing Sustained Transcriptional Suppression via Covalent Target Engagement

The irreversible, covalent binding mechanism of CDK7-IN-1 to Cys312 [1] makes it uniquely suited for experiments that require prolonged CDK7 inhibition beyond the window of drug exposure. Washout studies can be performed to assess the durability of transcriptional repression and the kinetics of oncogene recovery following a pulse of inhibitor treatment. This application is not feasible with reversible inhibitors like samuraciclib or SY-5609, which dissociate rapidly upon removal from the culture medium, thereby limiting their utility in assessing the temporal dynamics of transcriptional addiction.

Investigating Super-Enhancer-Driven Oncogene Addiction in T-ALL

Given the 100-fold increased sensitivity of T-ALL cell lines to CDK7-IN-1 compared to other tumor and normal cells [2], this compound is the preferred tool for dissecting the molecular circuitry of transcriptional addiction in T-cell malignancies. Researchers can employ CDK7-IN-1 to selectively perturb super-enhancer-associated genes such as RUNX1 and TAL1, enabling the identification of downstream effectors and feedback mechanisms that sustain the T-ALL oncogenic state. Pan-CDK inhibitors would not provide this degree of lineage-specific resolution.

Benchmarking In Vivo Efficacy in Preclinical Xenograft Models

The validated in vivo anti-tumor activity of the CDK7-IN-1 analog THZ2, which demonstrates significant tumor regression and survival benefit in D458 and D425 medulloblastoma xenografts [3], establishes this covalent inhibitor class as a reference standard for preclinical efficacy studies. Investigators developing novel CDK7-targeting agents can use CDK7-IN-1 as a positive control to benchmark tumor growth inhibition and pharmacodynamic biomarker modulation in their own in vivo models.

Orthogonal Validation of CDK7-Specific Phenotypes

The distinct selectivity mechanism of CDK7-IN-1—covalent engagement of a non-catalytic cysteine—provides an orthogonal approach to validate CDK7-dependent phenotypes identified with ATP-competitive inhibitors [4]. When a biological effect is observed with both a covalent (CDK7-IN-1) and a non-covalent (e.g., samuraciclib) CDK7 inhibitor, confidence in target specificity is substantially increased. Conversely, discrepancies in phenotype may reveal off-target liabilities of one inhibitor class, guiding more accurate interpretation of CDK7 biology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for CDK7-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.